molecular formula C12H12F3N3O B12754605 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- CAS No. 129521-50-2

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12754605
CAS No.: 129521-50-2
M. Wt: 271.24 g/mol
InChI Key: RXZLOYRZINIUKZ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazole ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of an alkylsulphanyl functional group with a hydroxide anion . Another approach includes the condensation of semicarbazide hydrochloride with formic acid, followed by nitration to form the desired triazolone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce different reduced forms of the triazolone .

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-2-methyl-5-(3-(trifluoromethyl)phenyl)- stands out due to its unique trifluoromethylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

129521-50-2

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

4-ethyl-2-methyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C12H12F3N3O/c1-3-18-10(16-17(2)11(18)19)8-5-4-6-9(7-8)12(13,14)15/h4-7H,3H2,1-2H3

InChI Key

RXZLOYRZINIUKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN(C1=O)C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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